N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
CAS No.:
Cat. No.: VC20189934
Molecular Formula: C25H28FN3OS
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28FN3OS |
|---|---|
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
| Standard InChI | InChI=1S/C25H28FN3OS/c1-17-18(2)31-25(27-24(30)20-7-5-4-6-8-20)22(17)23(19-9-11-21(26)12-10-19)29-15-13-28(3)14-16-29/h4-12,23H,13-16H2,1-3H3,(H,27,30) |
| Standard InChI Key | QOLCRCBTSQBICN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4)C |
Introduction
Key Structural Features:
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Thiophene Ring: Functionalized at positions 3 and 4 with dimethyl and benzamide groups.
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Fluorophenyl Substituent: Provides potential for receptor binding due to electronic effects.
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Methylpiperazine Group: Commonly associated with improved solubility and pharmacokinetics.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Thiophene Functionalization: Introduction of dimethyl groups on the thiophene ring.
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Amide Bond Formation: Coupling of benzoyl chloride with the thiophene derivative.
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Substitution Reaction: Attachment of the fluorophenyl-methylpiperazine moiety via nucleophilic substitution or reductive amination.
Each step requires precise control over reaction conditions to ensure high yield and purity.
Pharmacological Potential
Compounds with similar structures have been investigated for:
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Neurokinin Receptor Modulation: Potential applications in treating pain and inflammatory disorders .
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Anticancer Activity: Substituted thiophenes are known to exhibit cytotoxic effects against cancer cell lines .
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Central Nervous System (CNS) Activity: The piperazine group is often linked to CNS-active drugs, suggesting possible roles in psychiatric or neurological conditions .
Molecular Docking Studies
In silico studies suggest that the compound may interact with protein targets through hydrogen bonding, π-stacking, and hydrophobic interactions. These properties make it a candidate for further investigation as a receptor modulator or enzyme inhibitor.
Spectroscopic Characterization
The compound can be characterized using:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Biological Assays
Preliminary biological assays indicate:
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Moderate to high binding affinity for specific receptors.
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Potential anti-inflammatory or anticancer properties based on structural analogs .
Future Directions
Further research is needed to:
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Optimize synthetic routes for higher efficiency.
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Conduct comprehensive pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).
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Investigate toxicological profiles to ensure safety for therapeutic use.
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Explore structure-activity relationships (SAR) by modifying substituents on the thiophene or piperazine rings.
This compound represents a promising scaffold for drug discovery due to its unique structure and potential biological activities. Additional experimental studies will be critical in validating its therapeutic applications.
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